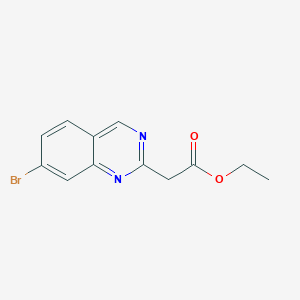

Ethyl 2-(7-bromoquinazolin-2-yl)acetate

CAS No.: 1159812-67-5

Cat. No.: VC3013454

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159812-67-5 |

|---|---|

| Molecular Formula | C12H11BrN2O2 |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | ethyl 2-(7-bromoquinazolin-2-yl)acetate |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-3-4-9(13)5-10(8)15-11/h3-5,7H,2,6H2,1H3 |

| Standard InChI Key | UKUCBGDIWAYPMZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br |

| Canonical SMILES | CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br |

Introduction

Chemical Properties and Structural Characteristics

Ethyl 2-(7-bromoquinazolin-2-yl)acetate is characterized by a quinazoline core structure with specific functional group modifications. The compound contains a bromine atom at the 7-position of the quinazoline ring system and an ethyl acetate moiety at the 2-position.

Physicochemical Properties

The basic physicochemical properties of ethyl 2-(7-bromoquinazolin-2-yl)acetate are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-(7-bromoquinazolin-2-yl)acetate

| Property | Value |

|---|---|

| CAS Number | 1159812-67-5 (Alternative: 89142-12-1) |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | Ethyl 2-(7-bromoquinazolin-2-yl)acetate |

| Structure | Quinazoline core with bromine at 7-position and ethyl acetate at 2-position |

| Physical Appearance | Not explicitly described in literature |

The molecular structure features the characteristic fused bicyclic system of quinazoline with two nitrogen atoms at positions 1 and 3. The presence of the bromine atom at position 7 significantly influences the compound's reactivity and potential biological interactions.

Structural Comparison with Related Compounds

Comparative analysis of ethyl 2-(7-bromoquinazolin-2-yl)acetate with structurally related compounds provides valuable insights into their physicochemical relationships and potential functional differences.

Table 2: Comparison of Ethyl 2-(7-bromoquinazolin-2-yl)acetate with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Ethyl 2-(7-bromoquinazolin-2-yl)acetate | C₁₂H₁₁BrN₂O₂ | 295.13 | 1159812-67-5 |

| Ethyl 2-(6-bromoquinazolin-2-yl)acetate | C₁₂H₁₁BrN₂O₂ | 295.13 | 1159813-62-3 |

| (7-Bromoquinazolin-2-yl)methanol | C₉H₇BrN₂O | 239.10 | Not specified |

| Ethyl 2-(7-bromoquinolin-2-yl)acetate | C₁₃H₁₂BrNO₂ | 294.14 | 1196151-60-6 |

The positional isomer ethyl 2-(6-bromoquinazolin-2-yl)acetate differs only in the placement of the bromine atom, which significantly affects its physicochemical properties, including partition coefficient (LogP) and polar surface area (PSA) . The quinoline analog contains one fewer nitrogen atom in the heterocyclic ring system, altering its electronic properties and potential bioactivity .

Synthetic Methodologies

The synthesis of ethyl 2-(7-bromoquinazolin-2-yl)acetate typically involves multi-step processes starting from commercially available quinazoline derivatives or appropriate precursors.

General Synthetic Routes

The synthesis generally follows one of several established pathways:

-

Bromination of a pre-existing quinazoline scaffold followed by functionalization at the 2-position

-

Construction of the quinazoline core with pre-installed bromine and acetate functionalities

-

Modification of related 7-bromoquinazoline derivatives through appropriate chemical transformations

The typical synthetic process involves careful control of reaction conditions, including temperature and time parameters to achieve optimal yields.

Specific Synthetic Approaches

One potential synthetic route involves starting from 2-aminobenzaldehydes or anthranilic acids as precursors. As reported for similar quinazoline derivatives, the following reaction scheme may be applicable:

-

Formation of the quinazoline core from anthranilic acid derivatives

-

Introduction of the bromine at the 7-position through selective halogenation

-

Functionalization at the 2-position to incorporate the ethyl acetate moiety

This approach aligns with established methodologies for synthesizing related quinazolin-4(3H)-ones and 2-chloromethyl-4(3H)-quinazolinones, which serve as valuable intermediates in the preparation of biologically active compounds .

Related Transformations

The synthesis of 2-chloromethyl-7-bromoquinazolin-4(3H)-one, a potential synthetic intermediate, has been reported using 4-bromo-2-aminobenzoic acid as starting material . This suggests a potential pathway for synthesizing ethyl 2-(7-bromoquinazolin-2-yl)acetate through appropriate functional group transformations.

Analytical Characterization

Various analytical techniques are employed to characterize ethyl 2-(7-bromoquinazolin-2-yl)acetate and confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for structural confirmation. For related bromoquinazoline derivatives, characteristic signals include:

-

¹H NMR signals for the aromatic protons of the quinazoline core

-

Characteristic signals for the -CH₂- group connecting the quinazoline core to the ester functionality

-

Signals corresponding to the ethyl group of the ester moiety

Infrared (IR) spectroscopy provides additional structural information, with characteristic absorption bands for the ester carbonyl group and the aromatic C=N bonds of the quinazoline system.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of the synthesized compound and monitor reaction progress. This technique provides valuable information about the concentration and purity during synthesis and final characterization.

Comparative Analysis with Similar Compounds

Structural modifications of the basic quinazoline scaffold yield compounds with varying properties and biological activities.

Positional Isomers

The positional isomer ethyl 2-(6-bromoquinazolin-2-yl)acetate differs only in the placement of the bromine atom, which significantly affects its physicochemical properties:

Table 3: Comparison of Key Parameters Between Positional Isomers

| Parameter | Ethyl 2-(7-bromoquinazolin-2-yl)acetate | Ethyl 2-(6-bromoquinazolin-2-yl)acetate |

|---|---|---|

| LogP | Not explicitly reported | 2.49790 |

| PSA (Ų) | Not explicitly reported | 52.08000 |

| Molecular Weight (g/mol) | 295.13 | 295.13 |

These differences in physicochemical properties potentially translate to differences in biological activity profiles and pharmacokinetic behavior .

Functional Group Modifications

Related compounds with modifications to the ethyl acetate functionality, such as hydrolysis to the corresponding acid or reduction to the alcohol, represent important derivatives with altered properties:

-

(7-Bromoquinazolin-2-yl)methanol, formed by reduction of the ester group, shows potential interaction with specific biological targets such as the adenosine A2A receptor

-

The free acid derivative would exhibit increased water solubility and different pharmacokinetic properties

Future Research Directions

Structural Optimization

Future research could focus on structural modifications to enhance biological activity and improve pharmacokinetic properties:

-

Modification of the ester group to improve metabolic stability

-

Introduction of additional functional groups at various positions of the quinazoline core

-

Exploration of various linkers between the quinazoline scaffold and the ester functionality

Unexplored Applications

The potential applications of ethyl 2-(7-bromoquinazolin-2-yl)acetate extend beyond currently explored areas:

-

Development of chemical probes for biological studies

-

Creation of advanced materials with specific electronic properties

-

Application in catalytic systems leveraging the quinazoline core's coordination capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume